Cas no 106032-53-5 ((1R)-1-(4-hydroxyphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol)
106032-53-5 structure
Product Name:(1R)-1-(4-hydroxyphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol
Numero CAS:106032-53-5
MF:C16H17NO3
MW:271.311084508896
MDL:MFCD30188533
CID:171940
PubChem ID:440988
Update Time:2025-04-19
(1R)-1-(4-hydroxyphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-[(4-hydroxyphenyl)methyl]-, (1R)-
- (1R)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol
- (+)-Demethylcoclaurine
- (+)-HIGENAMINE
- (1R)-1-(4-hydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol
- (1S)-1-(4-hydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol
- (R)-Norcoclaurine
- (S)-(-)-higenamine
- (S)-norcoclaurine
- AC1L9ACA
- C06347
- CHEBI:27751
- CHEMBL501778
- norcoclaurine
- SureCN5898913
- (1R)-1-(4-hydroxyphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol
- SCHEMBL5898913
- UNII-6016M93W29
- 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-[(4-hydroxyphenyl)methyl]-, (1R)-
- Q27103301
- 6016M93W29
- EN300-22053210
- DTXSID90331552
- 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-((4-hydroxyphenyl)methyl)-, (1R)-
- (R)-(+)-Higenamine
- 106032-53-5
- Higenamine, (+)-
- 6,7-Dihydroxy-(1R)-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline
- 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-((4-hydroxyphenyl)methyl)-, (R)-
- BDBM50242856
-
- MDL: MFCD30188533
- Inchi: 1S/C16H17NO3/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14/h1-4,8-9,14,17-20H,5-7H2/t14-/m1/s1
- Chiave InChI: WZRCQWQRFZITDX-CQSZACIVSA-N
- Sorrisi: OC1C(=CC2CCN[C@H](CC3C=CC(=CC=3)O)C=2C=1)O
Proprietà calcolate
- Massa esatta: 271.12091
- Massa monoisotopica: 271.121
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 20
- Conta legami ruotabili: 2
- Complessità: 317
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.2
- Superficie polare topologica: 72.7Ų
Proprietà sperimentali
- Densità: 1.317
- Punto di ebollizione: 522.4°Cat760mmHg
- Punto di infiammabilità: 209.6°C
- Indice di rifrazione: 1.666
- PSA: 72.72
- LogP: 2.56170
(1R)-1-(4-hydroxyphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-22053210-0.05g |
(1R)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol |
106032-53-5 | 0.05g |
$2755.0 | 2023-09-16 |
(1R)-1-(4-hydroxyphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol Letteratura correlata
-
Weiwei Xu,Ming Cheng,Siyun Zhang,Qifa Wu,Zhuo Liu,Manivannan Kalavathi Dhinakaran,Feng Liang,Elena G. Kovaleva,Haibing Li Chem. Commun. 2021 57 7480
-
2. Crystal structure of higenamine [1,2,3,4-tetrahydro-1-(4-hydroxybenzyl)isoquinoline-6,7-diol] hydrobromideNorio Masaki,Hisao Iizuka,Masami Yokota,Akio Ochiai J. Chem. Soc. Perkin Trans. 1 1977 717
-
Sixuan Chen,Wanyi Guo,Xiaoxiao Qi,Jiuyao Zhou,Zhongqiu Liu,Yuanyuan Cheng Food Funct. 2019 10 6062
-
Alessandra Bonamore,Irene Rovardi,Francesco Gasparrini,Paola Baiocco,Marco Barba,Carmela Molinaro,Bruno Botta,Alberto Boffi,Alberto Macone Green Chem. 2010 12 1623
-
Qi Yun,Qingwang Liu,Cunyong He,Xiaohua Ma,Xiaoli Gao,Amer Talbi,Jianping Zhou Anal. Methods 2014 6 4845
106032-53-5 ((1R)-1-(4-hydroxyphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol) Prodotti correlati
- 50896-90-7((R)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline)
- 6873-13-8(Phellodendrine)
- 2688-77-9((S)-Laudanosine)
- 13074-31-2(1-(3,4-dimethoxyphenyl)methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline)
- 54417-53-7((R)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-veratrylisoquinoline hydrochloride)
- 1699-51-0(DL-Laudanosine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso